molecular formula C21H17ClN4O2S B15024831 (2Z)-6-(4-chlorobenzyl)-2-[4-(dimethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(4-chlorobenzyl)-2-[4-(dimethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B15024831
M. Wt: 424.9 g/mol
InChI Key: AEFUTBXTKBXRNZ-PDGQHHTCSA-N
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Description

The compound (2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic molecule featuring a thiazolo-triazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE can be achieved through multiple synthetic routes. Common methods include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale versions of the aforementioned synthetic routes, with a focus on optimizing yield, purity, and cost-effectiveness. The choice of method depends on the specific application and desired properties of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted thiazolo-triazine compounds.

Scientific Research Applications

(2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which (2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo-triazine derivatives and related heterocyclic compounds. Examples include:

Uniqueness

(2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H17ClN4O2S

Molecular Weight

424.9 g/mol

IUPAC Name

(2Z)-6-[(4-chlorophenyl)methyl]-2-[[4-(dimethylamino)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C21H17ClN4O2S/c1-25(2)16-9-5-14(6-10-16)12-18-20(28)26-21(29-18)23-19(27)17(24-26)11-13-3-7-15(22)8-4-13/h3-10,12H,11H2,1-2H3/b18-12-

InChI Key

AEFUTBXTKBXRNZ-PDGQHHTCSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)Cl)S2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)Cl)S2

Origin of Product

United States

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